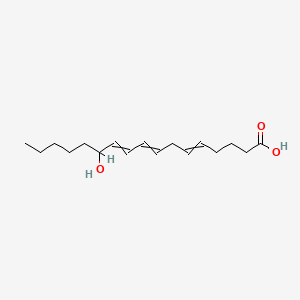
12-Hydroxy-5,8,10-heptadecatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxy-5,8,10-heptadecatrienoic acid is a 17-carbon metabolite derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. It was first discovered and structurally defined in 1973 by P. Wlodawer, Bengt I. Samuelsson, and M. Hamberg. This compound is produced by the metabolism of arachidonic acid through the cyclooxygenase pathway and is known for its role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
12-Hydroxy-5,8,10-heptadecatrienoic acid can be synthesized through a Suzuki–Miyaura coupling reaction. This involves the coupling of a C10–C17 iodo alcohol with a C1–C9 vinylborane. The iodo alcohol is synthesized using Sharpless asymmetric epoxidation of the corresponding trimethylsilyl alcohol .
Industrial Production Methods
Industrial production of hydroxyheptadecatrienoic acid typically involves the enzymatic conversion of arachidonic acid. Cyclooxygenase-1 and cyclooxygenase-2 enzymes metabolize arachidonic acid to produce prostaglandin intermediates, which are further metabolized to hydroxyheptadecatrienoic acid by thromboxane synthase .
Análisis De Reacciones Químicas
Types of Reactions
12-Hydroxy-5,8,10-heptadecatrienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be facilitated using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various hydroxylated and keto derivatives of hydroxyheptadecatrienoic acid .
Aplicaciones Científicas De Investigación
12-Hydroxy-5,8,10-heptadecatrienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Biology: The compound plays a role in cellular signaling and inflammation processes.
Medicine: It has potential therapeutic applications in wound healing and inflammation management.
Industry: This compound is used in the production of various bioactive compounds and pharmaceuticals
Mecanismo De Acción
12-Hydroxy-5,8,10-heptadecatrienoic acid exerts its effects by acting as a ligand for the leukotriene B4 receptor 2 (BLT2). This interaction triggers various cellular responses, including the promotion of epithelial barrier functions and wound healing. The compound is also involved in the regulation of inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Arachidonic Acid: A precursor to hydroxyheptadecatrienoic acid, involved in the same metabolic pathway.
Prostaglandin H2: An intermediate in the synthesis of hydroxyheptadecatrienoic acid.
Thromboxane A2: Another product of arachidonic acid metabolism, with distinct biological functions.
Uniqueness
12-Hydroxy-5,8,10-heptadecatrienoic acid is unique due to its specific role as a ligand for BLT2 and its involvement in wound healing and inflammation processes. Unlike other similar compounds, it has a distinct structure and specific biological activities .
Propiedades
Fórmula molecular |
C17H28O3 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
12-hydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20) |
Clave InChI |
KUKJHGXXZWHSBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


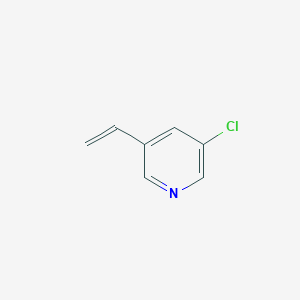
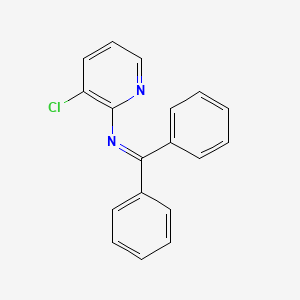
amine](/img/structure/B8705510.png)

![4-Chloro-1-phenyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8705512.png)
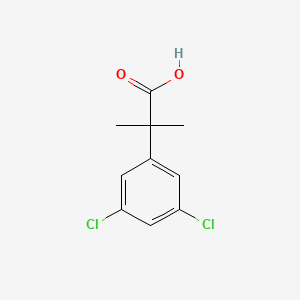



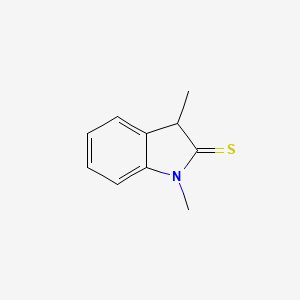

![Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8705578.png)
